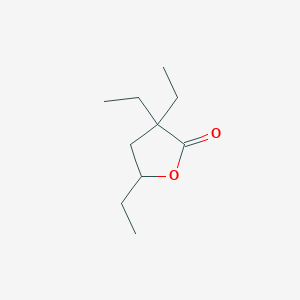
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are organophosphorus compounds containing C−PO(OR)₂ groups, where R is an organic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate can be achieved through various methods. One common approach involves the reaction of phosphonates with appropriate reagents under controlled conditions. For example, the reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation can yield the desired product . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is one such method that can be easily adapted for large-scale preparations .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions such as microwave irradiation, visible-light illumination, and room temperature are often employed to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of H-phosphonate diesters with aryl and vinyl halides can yield aryl phosphonates .
Applications De Recherche Scientifique
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in biological studies to investigate the role of phosphonates in biological systems.
Industry: It is used in industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to various biological effects. For example, bisphosphonates, a related class of compounds, inhibit osteoclastic bone resorption by attaching to hydroxyapatite binding sites on bony surfaces . This mechanism may be similar for this compound, although further research is needed to elucidate its specific targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate include:
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Diphenyl (2-oxopropyl)phosphonate
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63620-92-8 |
|---|---|
Formule moléculaire |
C8H16NO5P |
Poids moléculaire |
237.19 g/mol |
Nom IUPAC |
2-dipropoxyphosphoryl-2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C8H16NO5P/c1-3-5-13-15(12,14-6-4-2)8(7-10)9-11/h7,11H,3-6H2,1-2H3 |
Clé InChI |
URZGBDIYMRPKSU-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C(=NO)C=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
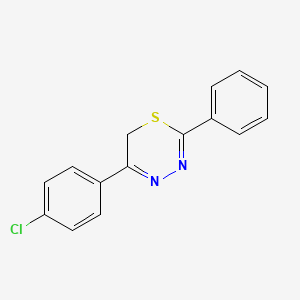
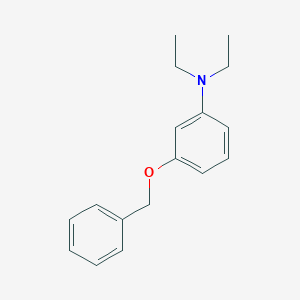
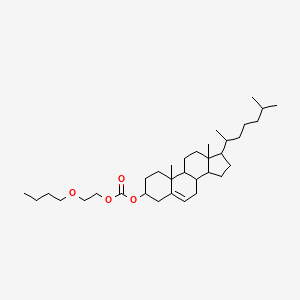
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
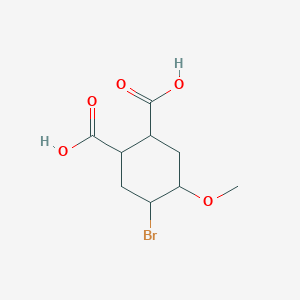
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)


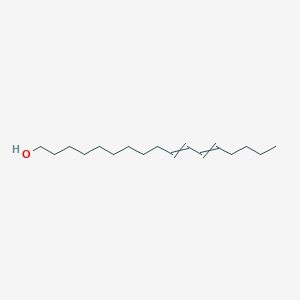
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
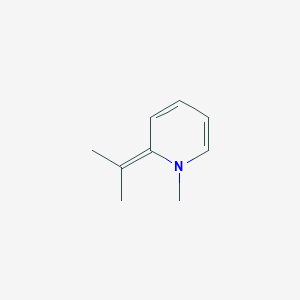
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
